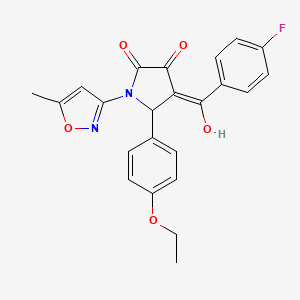

5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

描述

This compound belongs to the 3-hydroxy-pyrrol-2-one class, characterized by a central pyrrolidinone core substituted with aromatic and heterocyclic groups. Key structural features include:

- 5-(4-Ethoxyphenyl): The ethoxy group may improve lipophilicity and metabolic stability compared to smaller alkyl or halogen substituents.

属性

IUPAC Name |

(4E)-5-(4-ethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O5/c1-3-30-17-10-6-14(7-11-17)20-19(21(27)15-4-8-16(24)9-5-15)22(28)23(29)26(20)18-12-13(2)31-25-18/h4-12,20,27H,3H2,1-2H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZSTZFHEXYMOV-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2C4=NOC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(4-Ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 409.48 g/mol. Its structural features include an ethoxyphenyl group, a fluorobenzoyl moiety, and a hydroxypyrrolone core, which contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds similar to 5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit potent anticancer effects. For instance, studies on pyrrolone derivatives have shown the ability to inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

- Case Study : A study involving a structurally related compound demonstrated that it induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key enzymes necessary for bacterial survival.

- Research Findings : In vitro testing revealed that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Experimental Evidence : In animal models, related compounds were shown to reduce markers of inflammation, such as TNF-alpha and IL-6, indicating their potential utility in treating inflammatory conditions .

The biological activities of 5-(4-ethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : It could modulate receptor activity related to inflammation and immune responses.

- Signal Transduction Pathways : The compound may interfere with signaling pathways that regulate cell survival and apoptosis.

Data Table: Summary of Biological Activities

相似化合物的比较

Critical Analysis of Substituent Effects

- Ethoxy vs. Ethyl/Methoxy : Ethoxy improves solubility and metabolic stability over ethyl or methoxy groups .

- Fluorobenzoyl vs. Methylbenzoyl : Fluorine enhances electronic effects and binding affinity, as seen in antimicrobial analogs .

- Isoxazole vs. Triazole/Thiazole : Isoxazole may offer superior hydrogen-bonding capacity, though triazole/thiazole derivatives show broader therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。